2-Ethynyl-1-methoxy-4-methylbenzene 2-Ethynyl-1-methoxy-4-methylbenzene
Brand Name: Vulcanchem
CAS No.: 104971-07-5
VCID: VC8043190
InChI: InChI=1S/C10H10O/c1-4-9-7-8(2)5-6-10(9)11-3/h1,5-7H,2-3H3
SMILES: CC1=CC(=C(C=C1)OC)C#C
Molecular Formula: C10H10O
Molecular Weight: 146.19 g/mol

2-Ethynyl-1-methoxy-4-methylbenzene

CAS No.: 104971-07-5

Cat. No.: VC8043190

Molecular Formula: C10H10O

Molecular Weight: 146.19 g/mol

* For research use only. Not for human or veterinary use.

2-Ethynyl-1-methoxy-4-methylbenzene - 104971-07-5

Specification

CAS No. 104971-07-5
Molecular Formula C10H10O
Molecular Weight 146.19 g/mol
IUPAC Name 2-ethynyl-1-methoxy-4-methylbenzene
Standard InChI InChI=1S/C10H10O/c1-4-9-7-8(2)5-6-10(9)11-3/h1,5-7H,2-3H3
Standard InChI Key HFFKWHJVUBJWRM-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)OC)C#C
Canonical SMILES CC1=CC(=C(C=C1)OC)C#C

Introduction

Structural Characteristics and Identifiers

2-Ethynyl-1-methoxy-4-methylbenzene is an aromatic compound featuring a benzene ring substituted with three functional groups: a methoxy group at position 1, an ethynyl group at position 2, and a methyl group at position 4 (Figure 1). This numbering follows IUPAC conventions to minimize substituent identifiers.

Key identifiers include:

PropertyValueSource
CAS Number104971-07-5
Molecular FormulaC₁₀H₁₀O
Molecular Weight146.19 g/mol
InChI KeyHFFKWHJVUBJWRM-UHFFFAOYSA-N
SMILESCC1=C(C=C(C=C1)OC)C#C

The ethynyl group introduces reactivity suitable for cross-coupling reactions, while the methoxy and methyl groups modulate electronic and steric effects on the aromatic ring .

Synthesis and Reactivity

Synthetic Routes

2-Ethynyl-1-methoxy-4-methylbenzene is typically synthesized via Sonogashira cross-coupling, a palladium-catalyzed reaction between a halobenzene derivative and a terminal alkyne. For example:

  • Starting Material: 1-Methoxy-4-methyl-2-chlorobenzene undergoes coupling with acetylene.

  • Catalysts: PdCl₂(Cy*Phine)₂ or similar ligand-stabilized palladium complexes .

  • Conditions: Typically performed in anhydrous solvents (e.g., THF or DME) under inert atmospheres.

Example Reaction Scheme:
1-Methoxy-4-methyl-2-chlorobenzene+HC≡CHPd catalyst2-Ethynyl-1-methoxy-4-methylbenzene\text{1-Methoxy-4-methyl-2-chlorobenzene} + \text{HC≡CH} \xrightarrow{\text{Pd catalyst}} \text{2-Ethynyl-1-methoxy-4-methylbenzene}

Yields depend on reaction conditions, with analogous couplings achieving ~95–99% efficiency .

Reactivity Insights

The ethynyl group enables participation in click chemistry (e.g., CuAAC reactions) and cycloadditions. For instance, it could react with azides to form triazole linkages or undergo Diels-Alder reactions with electron-deficient dienophiles . The methoxy group enhances electron density at the ortho and para positions, directing electrophilic substitution to the ethynyl-substituted site .

Physical and Spectral Properties

General Properties

PropertyValue/DescriptionSource
Purity≥98% (research-grade)
StorageUnder inert gas, low humidity
StabilitySensitive to moisture/heat

No melting or boiling points are reported, likely due to limited experimental data.

NMR Spectroscopy

Predicted ¹H NMR (CDCl₃):

Proton Environmentδ (ppm)Multiplicity
Ethynyl (≡CH)3.0–3.5Singlet
Methoxy (OCH₃)3.8–3.9Singlet
Aromatic (H-3, H-5, H-6)6.8–7.5Multiplet
Methyl (CH₃)2.3–2.5Singlet

13C NMR:

Carbon Environmentδ (ppm)
Ethynyl (≡C)~70–90
Methoxy (OCH₃)~55
Aromatic carbons110–140

Data inferred from analogous compounds (e.g., 1-methoxy-4-(phenylethynyl)benzene ).

Applications in Research and Industry

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing bioactive molecules. For example:

  • Pyridin-2-amine Derivatives: Ethynyl groups enable cross-coupling to form heterocyclic structures (e.g., 5-chloro-3-[(4-methoxy-2-methylphenyl)ethynyl]pyridin-2-amine) .

  • Click Chemistry: Potential use in drug conjugation via CuAAC .

Materials Science

The triple bond may facilitate:

  • Polymerization: Incorporation into polyacetylenes for optoelectronic applications.

  • Coordination Chemistry: Ligand design for metal-organic frameworks (MOFs) .

RiskMitigation StrategySource
FlammabilityStore away from heat/sparks
Reactivity with WaterUse inert gas (N₂/Ar)
ToxicityAvoid inhalation/dermal contact

Comparative Analysis with Isomers

Property/Isomer2-Ethynyl-1-methoxy-4-methylbenzene1-Ethynyl-4-methoxy-2-methylbenzene (CAS 74331-69-4)
CAS Number104971-07-574331-69-4
ReactivityEthynyl at position 2Ethynyl at position 1
Synthetic UtilityDirected cross-couplingLess regioselective substitutions

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